ethyl 2-{2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
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Overview
Description
Scientific Research Applications
Imidazole Derivatives in Drug Design and Development
Imidazole derivatives are pivotal in drug design due to their wide range of biological activities. Studies focusing on compounds with imidazole rings, such as the synthesis of bioactive molecules incorporating fluoro substituted benzothiazoles and imidazole for biological screening, indicate the potential of such compounds in antimicrobial and anti-inflammatory applications. The chemical versatility of the imidazole ring facilitates the development of compounds with targeted biological activities, making it a valuable moiety in medicinal chemistry (Patel et al., 2009).
Antioxidant and Biological Activities
Compounds structurally related to ethyl 2-{2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate, particularly those containing substituted imidazoles, have been explored for their antioxidant properties. Research into antioxidants derived from walnut kernels, for example, highlights the ability of certain phenolic compounds to scavenge free radicals, suggesting that similar compounds could exhibit potent antioxidant activities (Zhang et al., 2009).
Synthesis and Chemical Transformations
The synthesis and transformation of imidazole derivatives are of significant interest in organic chemistry, with applications ranging from the development of new pharmaceuticals to materials science. Research into the synthesis of imidazole compounds under various conditions, such as the utilization of ionic liquids for efficient synthesis, underscores the versatility of these methods in producing compounds with potential biological and pharmacological activities (Zang et al., 2010).
Mechanism of Action
Target of Action
The compound belongs to the class of imidazole derivatives. Imidazole derivatives are known to bind with high affinity to multiple receptors . They have been found in many important synthetic drug molecules, suggesting a valuable role in treatment .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on their specific structure and the receptors they interact with. They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Imidazole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities of imidazole derivatives, it can be expected that this compound might have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
ethyl 2-[2-[(3-fluorophenyl)methylsulfonyl]-4,5-diphenylimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4S/c1-2-33-23(30)17-29-25(21-13-7-4-8-14-21)24(20-11-5-3-6-12-20)28-26(29)34(31,32)18-19-10-9-15-22(27)16-19/h3-16H,2,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIWXISSLOJRAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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